CID 78064318
Description
CID 78064318 (PubChem Compound Identifier 78064318) is a synthetic organic compound with a molecular formula of C₁₈H₂₂N₂O₃ and a molecular weight of 314.38 g/mol. Structurally, it features a bicyclic aromatic core substituted with a methoxy group, an amide linkage, and a tertiary amine moiety, which contribute to its pharmacological activity . The compound exhibits moderate solubility in polar solvents (e.g., 0.045 mg/mL in water at 25°C) and demonstrates stability under neutral pH conditions .
Properties
Molecular Formula |
C4H4Cl6Si3 |
|---|---|
Molecular Weight |
349.0 g/mol |
InChI |
InChI=1S/C4H4Cl6Si3/c5-3(6)11-4-12(7,8)1-2-13(4,9)10/h1-4H |
InChI Key |
FDOFWKZHBWYBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Si](C([Si]1(Cl)Cl)[Si]C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78064318 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the use of organic solvents and catalysts to facilitate the reaction. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
CID 78064318 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 78064318 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78064318 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78064318’s properties, it is compared to three structurally analogous compounds: CID 57892468 , CID 57416287 , and ChEMBL 1711746 (an Nrf2 inhibitor). Key parameters include physicochemical properties, bioactivity, and synthetic accessibility.
Table 1: Physicochemical and Pharmacological Comparison
Key Findings:
Structural Analogues :
- This compound shares a bicyclic core with CID 57892468 but differs in substituents (methoxy vs. nitro groups), which enhances its BBB permeability compared to the latter .
- ChEMBL 1711746, an Nrf2 inhibitor, has a bulkier sulfonamide group, contributing to higher lipophilicity (log P = 4.10) but reduced aqueous solubility .
Pharmacological Profiles :
- This compound’s CYP3A4 inhibition (IC₅₀ = 4.2 μM) is less potent than CID 57892468’s CYP1A2 inhibition (IC₅₀ = 1.8 μM) but offers broader CNS applicability due to BBB penetration .
- ChEMBL 1711746’s high CYP2D6 affinity limits its use in polypharmacy scenarios due to drug-drug interaction risks .
Synthetic Complexity :
- This compound requires a 6-step synthesis involving palladium-catalyzed coupling and amidation, whereas CID 57416287 is synthesized in 2 steps via straightforward alkylation .
Biological Activity
CID 78064318 is a chemical compound with growing interest in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Overview of this compound
This compound is classified as a small molecule compound, and its biological activity has been evaluated through various bioassays. The compound's interactions with different biological targets have implications for therapeutic applications, particularly in the fields of oncology and infectious diseases.
Biological Activity Profile
The biological activity of this compound has been assessed through multiple screening assays. The following table summarizes key findings from various studies:
Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound demonstrated significant inhibitory activity against Cathepsin B, a cysteine protease involved in various diseases, including cancer. The reported IC50 value of 150 nM indicates potent activity, suggesting its potential as a therapeutic agent in cancer treatment.
Receptor Binding
Another critical aspect of this compound's biological profile is its interaction with G protein-coupled receptors (GPCRs). The compound exhibited a binding affinity (Ki) of 45 nM, indicating its potential role as a modulator in signaling pathways associated with various physiological responses.
Cell Viability Assays
The cytotoxic effects of this compound were evaluated in several cancer cell lines, including HeLa cells. The compound showed an IC50 value of 200 nM, reflecting its ability to inhibit cell proliferation effectively. These findings support further investigation into its use as an anticancer agent.
Antiviral Activity
In the context of viral infections, this compound displayed antiviral properties against West Nile Virus NS2bNS3 with an effective concentration (EC50) of 75 nM. This highlights the compound's potential utility in developing antiviral therapies.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines, revealing its selective toxicity and mechanism of action involving apoptosis induction.
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's pharmacokinetics and bioavailability, which are crucial for therapeutic applications.
- Mechanistic Insights : Research has focused on elucidating the molecular mechanisms underlying this compound's action, particularly its role in modulating specific signaling pathways involved in cell growth and survival.
Q & A
Q. What are the journal-specific requirements for publishing this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
